molecular formula C6H13NO3 B1301978 (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol CAS No. 85026-59-1

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol

Cat. No. B1301978
CAS RN: 85026-59-1
M. Wt: 147.17 g/mol
InChI Key: FHNKBDPGQXLKRW-KAZBKCHUSA-N
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Description

“(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol” is a chemical compound with the molecular formula C11H15N5O3 . It is also known by the synonym "Aristeromycin" .


Molecular Structure Analysis

The molecular weight of this compound is 265.27 . The exact molecular structure would require more detailed analysis, typically involving techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

The specific chemical reactions involving “(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol” are not available in the sources I found. Chemical reactions can be complex and depend on many factors, including the presence of other compounds, temperature, pressure, and more .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.27 and a molecular formula of C11H15N5O3 . It is recommended to be stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and solubility would require further analysis .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of nucleoside analogues , which are vital components in antiviral and anticancer medications. Its structure is closely related to that of aristeromycin , a nucleoside analogue with potential therapeutic applications .

Biological Research

In biological studies, this compound can be used to investigate the metabolic pathways of nucleosides within cells. It can help in understanding how nucleoside analogues are incorporated into RNA and DNA, which is crucial for developing new drugs .

Material Science

The hydroxymethyl group in the compound’s structure makes it a candidate for creating polymeric materials . Researchers can explore its use in forming biodegradable polymers for medical applications, such as tissue engineering scaffolds .

Chemical Synthesis

This compound can act as a chiral building block for the synthesis of complex molecules. Its stereochemistry is particularly useful for creating substances with specific optical activities, which are important in the development of certain pharmaceuticals .

Analytical Chemistry

Due to its unique structure, this compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results .

Agricultural Chemistry

The compound’s potential role in the synthesis of plant growth regulators or pesticides is an area of interest. Its structural similarity to natural plant hormones could lead to the development of new agrochemicals .

Environmental Science

Researchers can study the environmental fate of this compound, particularly its biodegradation. Understanding its breakdown products and their effects on ecosystems can inform environmental risk assessments .

Nanotechnology

The compound could be used in the design of nanocarriers for drug delivery. Its ability to be functionalized makes it a suitable candidate for constructing nanoparticles that can target specific cells or tissues .

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, and this can vary widely depending on the specific compound and the system it is interacting with .

Safety and Hazards

The safety data sheet (SDS) for this compound suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It is also suggested to use personal protective equipment as required .

properties

IUPAC Name

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-4-1-3(2-8)5(9)6(4)10/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKBDPGQXLKRW-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370355
Record name (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol

CAS RN

85026-59-1
Record name (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
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(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
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(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
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(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
Reactant of Route 5
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol
Reactant of Route 6
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol

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